Product packaging for 5-Fluoroisoquinolin-6-amine(Cat. No.:CAS No. 1432754-47-6)

5-Fluoroisoquinolin-6-amine

Cat. No.: B11917603
CAS No.: 1432754-47-6
M. Wt: 162.16 g/mol
InChI Key: MWIHYUHOVCEBFM-UHFFFAOYSA-N
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Description

5-Fluoroisoquinolin-6-amine is a fluorinated isoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. The strategic incorporation of a fluorine atom into organic compounds is a well-established method to modulate their properties, potentially enhancing metabolic stability, membrane permeation, and binding affinity to biological targets . As part of the isoquinoline family—a privileged scaffold in pharmaceutical development—this compound serves as a valuable building block for the synthesis of more complex molecules. Researchers utilize such fluorinated building blocks in the exploration of new therapeutic agents, given that fluorinated drugs have accounted for an estimated 20% of recently commercialized medications . Similar amino-isoquinoline compounds have been investigated in patented research for treating various diseases[citation:8). This product is intended for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2 B11917603 5-Fluoroisoquinolin-6-amine CAS No. 1432754-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1432754-47-6

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

5-fluoroisoquinolin-6-amine

InChI

InChI=1S/C9H7FN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2

InChI Key

MWIHYUHOVCEBFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)F)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Fluoroisoquinolin 6 Amine

Direct Synthesis Approaches to 5-Fluoroisoquinolin-6-amine

While this compound is a known compound, identified by the CAS number 1432754-47-6, detailed procedures for its direct synthesis are not extensively reported in peer-reviewed scientific literature. bldpharm.com The compound is commercially available, which suggests that established, potentially proprietary, synthetic routes exist.

Hypothetically, the synthesis of amino-fluoroisoquinolines often involves a multi-step sequence starting from a simpler isoquinoline (B145761) core. A general approach could involve the nitration of a suitable fluoroisoquinoline precursor, followed by the reduction of the nitro group to an amine. For instance, the synthesis of the isomeric 4-fluoro-5-aminoisoquinoline involves the nitration of 4-fluoroisoquinoline (B1268607), which yields a mixture of nitro isomers. google.com The desired 4-fluoro-5-nitroisoquinoline (B8650222) is then separated and reduced using reagents like stannous chloride to afford 4-fluoro-5-aminoisoquinoline. google.com A similar strategic sequence could potentially be applied to achieve the synthesis of this compound, although the specific reagents, conditions, and regioselectivity of the nitration step would be critical.

Synthetic Routes to Fluorinated Isoquinoline Isomers and Analogues

The synthesis of fluorinated isoquinolines is a significant area of research due to their prevalence in bioactive molecules. researchgate.net Various strategies have been developed to introduce fluorine into the isoquinoline skeleton, either by starting with fluorinated precursors or by direct fluorination of the heterocyclic system.

Synthesis of 4-Fluoroisoquinoline Derivatives

A convenient and common method for the synthesis of 4-fluoroisoquinoline derivatives starts from readily available 2-bromobenzaldehydes. bldpharm.com This multi-step process involves a Sonogashira coupling, imine formation, and a subsequent cyclization/fluorination step.

A typical reaction sequence is as follows:

Sonogashira Coupling: A 2-bromobenzaldehyde (B122850) is coupled with an alkyne (e.g., 1-heptyne) in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (CuI) in a triethylamine (B128534) (Et₃N) solvent. This reaction yields a 2-alkynylbenzaldehyde intermediate. bldpharm.com

Imine Formation: The resulting 2-alkynylbenzaldehyde is reacted with a primary amine, such as tert-butylamine, to form the corresponding imine derivative. bldpharm.com

Cyclization and Fluorination: The final step involves treating the imine with a fluorinating agent. A combination of N-Fluorobenzenesulfonimide (NFSI) as the fluorine source, silver nitrate (B79036) (AgNO₃) as a catalyst, and lithium carbonate (Li₂CO₃) in a solvent like N,N-dimethyl acetamide (B32628) (DMA) promotes the cyclization and incorporation of fluorine at the 4-position of the isoquinoline ring. bldpharm.com

This methodology allows for the synthesis of various 3-substituted-4-fluoroisoquinolines.

Starting Material (2-Bromobenzaldehyde)AlkyneProduct (4-Fluoroisoquinoline Derivative)Yield
2-Bromobenzaldehyde1-Heptyne4-Fluoro-3-pentylisoquinoline73% bldpharm.com
2-Bromo-4,5-difluorobenzaldehyde1-Heptyne3-Butyl-4,7-difluoroisoquinoline-

Yield data provided where available in the source material.

Synthesis of 6-Fluoroisoquinoline (B87247) Derivatives

The synthesis of 6-fluoroisoquinoline derivatives is crucial for accessing compounds with potential applications in medicinal chemistry. One documented approach involves a modified Pomeranz-Fritsch reaction to construct the isoquinoline core from a fluorinated starting material.

For example, the synthesis of (6-Fluoroisoquinolin-1-yl)methanol proceeds via the following steps:

A multi-component reaction involving 4'-fluoroacetophenone, 2,2-dimethoxyethan-1-amine, and 4-nitrophenyl azide (B81097) yields a dimethyl acetal-substituted triazole. beilstein-journals.org

This triazole intermediate is then treated with concentrated sulfuric acid, which induces cyclization to form a triazolo[5,1-a]isoquinoline derivative. beilstein-journals.org

Subsequent chemical transformations lead to the desired (6-Fluoroisoquinolin-1-yl)methanol. beilstein-journals.org

Another strategy to create functionalized 6-fluoroisoquinolines involves "click" chemistry. A novel fluorescent chemosensor was synthesized starting from 1,3-diethynyl-6-fluoroisoquinoline, which was prepared via Sonogashira coupling of 1,3-dichloro-6-fluoroisoquinoline (B1394183) with TMS-acetylene followed by deprotection. rsc.org

Synthesis of 8-Fluoroisoquinoline Derivatives

A robust method for the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) utilizes a directed ortho-lithiation reaction. researchgate.net This key intermediate serves as a versatile precursor for a variety of 1,8-disubstituted tetrahydroisoquinolines.

The synthesis begins with N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide. This starting material undergoes lithiation with butyllithium (B86547) (BuLi) at the position ortho to the fluorine atom, directed by the amide group. The resulting lithiated species is then quenched with N,N-dimethylformamide (DMF) to introduce a formyl group. Subsequent treatment with aqueous hydrochloric acid leads to cyclization, affording 8-fluoro-3,4-dihydroisoquinoline hydrochloride. researchgate.net

This dihydroisoquinoline can be further modified:

Nucleophilic Aromatic Substitution: The fluorine atom at C-8 can be displaced by amines (e.g., pyrrolidine, morpholine) to yield 8-amino-3,4-dihydroisoquinolines. researchgate.net

Reduction: The imine functionality can be reduced with sodium borohydride (B1222165) (NaBH₄) to give 8-fluoro-1,2,3,4-tetrahydroisoquinoline. researchgate.net

Addition to the C=N bond: Treatment of the 8-amino-3,4-dihydroisoquinoline derivatives with organolithium reagents (e.g., methyllithium, phenyllithium) results in the addition to the C=N double bond, yielding 1-alkyl(aryl)-8-amino-1,2,3,4-tetrahydroisoquinolines. researchgate.net

PrecursorReagent(s)ProductYield
8-Fluoro-3,4-dihydroisoquinoline hydrochloridePyrrolidine8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline49% researchgate.net
8-Fluoro-3,4-dihydroisoquinoline hydrochlorideMorpholine8-(Morpholin-4-yl)-3,4-dihydroisoquinoline51% researchgate.net
8-Fluoro-3,4-dihydroisoquinolineSodium borohydride8-Fluoro-1,2,3,4-tetrahydroisoquinoline-
8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline hydrochlorideMethyllithium1-Methyl-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline63% researchgate.net

Yield data provided where available in the source material.

Transition Metal-Catalyzed Coupling Reactions for Isoquinoline Construction

Transition metal catalysis, particularly with rhodium, has emerged as a powerful tool for the construction of isoquinoline skeletons through C-H activation and annulation strategies. These methods offer high efficiency and atom economy.

Rhodium-Catalyzed C-H Activation and Annulation Strategies

Rhodium(III) catalysts are widely used to activate a C-H bond on an aromatic ring, which is directed by a chelating group. The resulting rhodacycle intermediate can then undergo annulation with a coupling partner, such as an alkyne or a diazo compound, to build the isoquinoline core. fluorochem.co.ukbeilstein-journals.org

Several variations of this strategy have been developed:

Using Ketoximes and Alkynes: Aromatic ketoximes can serve as directing groups. In the presence of a rhodium catalyst, the ortho C-H bond is activated, followed by insertion of an alkyne, reductive elimination, and intramolecular cyclization to form highly substituted isoquinolines. fluorochem.co.uk

Using Hydrazones and Alkynes: Arylhydrazines can be used to form hydrazones, which act as an oxidizing directing group. A Rh(III)-catalyzed reaction with an internal alkyne proceeds via C-H activation and annulation, accompanied by N-N bond cleavage, to yield isoquinolines without the need for an external oxidant. ambeed.com

Using Enamides and Sulfoxonium Ylides: Enamides can couple with sulfoxonium ylides in a Rh(III)-catalyzed C-H activation/annulation process. This transformation proceeds smoothly under additive-free conditions to afford a range of isoquinoline derivatives. beilstein-journals.org

Using Benzylamines and Diazo Ketones: Primary benzylamines can be directly coupled with α-diazo ketones. This rhodium-catalyzed annulation provides isoquinolines with high selectivity for substitution at the 3- and 4-positions. bldpharm.com

Using Imines and Vinyl Selenone: Vinyl selenone has been introduced as an effective acetylene (B1199291) surrogate. A Rh-catalyzed annulative coupling of imines with vinyl selenone provides 3,4-unsubstituted isoquinolines under mild conditions. A key advantage is that the selenium fragment can be recovered and recycled. google.com

Directing Group SourceCoupling PartnerCatalyst System (Typical)Key Features
Aromatic KetoximesAlkynes[RhCpCl₂]₂ / CsOAcOne-pot, high regioselectivity fluorochem.co.uk
Arylhydrazines (as hydrazones)Internal Alkynes[RhCpCl₂]₂ / CsOAcOxidant-free, N-N bond cleavage ambeed.com
EnamidesSulfoxonium Ylides[RhCpCl₂]₂ / AgSbF₆Additive-free beilstein-journals.org
Primary Benzylaminesα-Diazo Ketones[RhCpCl₂]₂ / NaOAcHigh selectivity at C3/C4 bldpharm.com
IminesVinyl SelenoneRhCp*(CH₃CN)₃₂Mild conditions, recyclable selenium

Copper-Catalyzed C-H Activation and Functionalization

Copper-catalyzed C-H activation has emerged as a powerful and cost-effective strategy for the functionalization of heterocyclic compounds, including isoquinolines. rsc.org This methodology allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. While direct C-H activation on the this compound core is not extensively documented in dedicated studies, the principles can be extrapolated from research on related isoquinoline systems.

The general approach involves the use of a copper catalyst, often in combination with an oxidant and specific ligands, to activate a C-H bond on the isoquinoline ring for subsequent coupling with a reaction partner. bohrium.comsciencedaily.com For instance, copper-catalyzed meta-selective C-H arylation of isoquinolines has been achieved using dearomatized intermediates, demonstrating the potential for regioselective functionalization. bohrium.com Another strategy involves the copper-catalyzed synthesis of imidazo[2,1-a]isoquinolines from isoquinolines and vinyl azides under aerobic conditions, showcasing C-H functionalization at the C1 position. acs.org

Table 1: Examples of Copper-Catalyzed Functionalization of the Isoquinoline Core

Reaction TypeCatalyst/ReagentsProduct TypeReference
meta-Selective C-H ArylationCopper catalyst, Aryl I(III) reagentsmeta-Arylated isoquinolines bohrium.com
C-H AminationCopper catalyst, N-FluorobenzenesulfonimideBenzylic aminated products nih.gov
Annulation of KetonesCopper catalyst, 2-HalobenzamidesIsoquinolin-1(2H)-ones nih.gov
Synthesis of Imidazo[2,1-a]isoquinolinesCuI, Vinyl azides, Air (oxidant)2-Phenylimidazo[2,1-a]isoquinolines acs.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic systems. libretexts.org For the this compound scaffold, these reactions would typically involve transforming the amine group into a more suitable coupling partner (like a halide or triflate via Sandmeyer-type reactions) or utilizing the inherent reactivity of a halogenated precursor.

If one were to synthesize derivatives starting from a di-halogenated precursor, such as a bromo-fluoro-isoquinoline, palladium catalysts would enable selective C-C and C-N bond formation. For example, the Sonogashira reaction allows for the coupling of halo-isoquinolines with terminal alkynes, while the Buchwald-Hartwig amination facilitates the introduction of various amino groups. libretexts.orgtandfonline.comtandfonline.com The relative reactivity of different halogen atoms (e.g., I > Br > Cl) and their position on the isoquinoline ring would dictate the conditions required for selective coupling.

The presence of the fluorine at C5 and the amine at C6 influences the electronic environment of the entire ring system, which can affect the oxidative addition and reductive elimination steps in the catalytic cycle. Research on the palladium-catalyzed coupling of haloquinolines and haloisoquinolines demonstrates the feasibility of these transformations on related systems. tandfonline.comelsevierpure.com

Table 2: Overview of Palladium-Catalyzed Reactions on Isoquinoline Systems

Reaction NameSubstratesCatalyst/Ligand ExampleProductReference
Sonogashira CouplingHalo-isoquinolines, Terminal AlkynesPd/C, Cu catalystAlkynyl-isoquinolines tandfonline.com
Buchwald-Hartwig AminationHalo-isoquinolines, AminesPd(dba)₂, BINAPAmino-isoquinolines libretexts.org
Domino Heck/Intermolecular Cross-Coupling2-(1-Alkynyl)benzaldiminesPd catalyst4-Alkylated isoquinolines rsc.org
C-N Coupling3,4-Dibromopyridine, AminesPd catalystAzaindoles (isoquinoline analogs) organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) for Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic and heteroaromatic rings, particularly those activated by electron-withdrawing groups. osti.gov In the context of isoquinolines, halogens at the C1 and C4 positions are generally susceptible to nucleophilic displacement because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen. quimicaorganica.orgiust.ac.ir

For this compound, the fluorine atom is located on the benzo-ring portion of the scaffold at a position (C5) that is not electronically analogous to the highly activated C1 or C4 positions. Direct SNAr at the C5 position is therefore expected to be challenging under standard conditions. The reaction would not benefit from the stabilization of the intermediate by the nitrogen atom in the same way a C1 or C4 substitution would. Furthermore, the adjacent C6-amino group is a strong electron-donating group, which would further deactivate the C5 position towards nucleophilic attack.

However, SNAr reactions are highly relevant in the synthesis of precursors to this compound or for its further derivatization if other halogens are present at activated positions. For instance, if a chloro or bromo group were present at C1, it could be selectively displaced by a nucleophile, leaving the C5-fluoro and C6-amino groups intact.

Fluorination Strategies in Isoquinoline Synthesis

The introduction of fluorine into the isoquinoline core can be achieved through various methods, significantly influencing the molecule's biological and chemical properties.

Introduction of Fluorine via Diazotization

The classic Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic or heteroaromatic ring starting from a primary amine. acs.org This process involves the diazotization of the amino group with a nitrite (B80452) source in the presence of a fluoride (B91410) source, typically fluoroboric acid (HBF₄) or hydrogen fluoride (HF), followed by thermal or photochemical decomposition of the resulting diazonium salt. acs.orggoogle.comnih.gov

The synthesis of 5-Fluoroisoquinoline can be accomplished from 5-Aminoisoquinoline via this method. acs.org Similarly, the synthesis of this compound could theoretically start from isoquinoline-5,6-diamine, where one of the two amino groups is selectively transformed. More practically, one would start with a precursor like 6-amino-5-nitroisoquinoline, reduce the nitro group to an amine, perform a diazotization-fluorination on the newly formed amine at C5, and then reveal or introduce the C6-amino group. The conditions for diazotization must be carefully controlled to manage the reactivity of the isoquinoline ring and the amino substituent.

Table 3: Monofluoroisoquinolines via Schiemann Reaction

Starting MaterialProductOverall Yield (%)Reference
1-Aminoisoquinoline1-Fluoroisoquinoline13 acs.org
3-Aminoisoquinoline3-Fluoroisoquinoline49 acs.org
4-Aminoisoquinoline4-Fluoroisoquinoline36 acs.org
5-Aminoisoquinoline5-Fluoroisoquinoline67 acs.org

Incorporation of Fluoroalkenyl Moieties

The incorporation of fluoroalkenyl groups into the isoquinoline framework is a modern strategy to create analogs with unique properties. While direct fluoroalkenylation of this compound is not prominent, general methods for isoquinolines can be considered. These methods often involve building the isoquinoline ring with a pre-installed fluoroalkenyl side chain or by modifying the completed heterocycle.

One approach involves the reaction of N-fluoroalkylated 1,2,3-triazoles, which can rearrange to form 1-fluoroalkyl-3-fluoroisoquinolines. rsc.orgrsc.org Another strategy could involve the Wittig or Horner-Wadsworth-Emmons reaction of an appropriate isoquinoline-carbaldehyde with a fluorinated phosphonium (B103445) ylide or phosphonate (B1237965) carbanion, respectively. For example, derivatizing this compound to introduce a formyl group at a reactive position (e.g., C1 or C7) would create a handle for such transformations. Furthermore, palladium-catalyzed coupling reactions could be employed to attach vinylfluorides to a halogenated isoquinoline precursor.

Derivatization and Structural Modification of this compound Core

The this compound core possesses two key functional groups—the amino group and the fluorine atom—as well as several reactive C-H positions on the heterocyclic ring, offering multiple avenues for derivatization.

The primary amino group at C6 is a versatile handle for a wide range of chemical transformations. It can undergo:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. These modifications can alter the electronic properties and steric bulk of the molecule.

Alkylation/Arylation: N-alkylation or N-arylation through reactions like the Buchwald-Hartwig amination if starting from a halo-precursor, or reductive amination with aldehydes and ketones.

Diazotization: As discussed, the amino group can be converted to a diazonium salt, which is a gateway to introducing a variety of other functional groups, including halogens (Sandmeyer reaction), hydroxyl, or cyano groups. google.com

The isoquinoline nitrogen can be quaternized to form isoquinolinium salts, which can alter the reactivity of the ring system. The fluorine atom at C5 is generally stable but could potentially be displaced under harsh conditions or through specific catalytic cycles, although this is less common. The C-H bonds at positions C1, C4, C7, and C8 are potential sites for functionalization through methods like lithiation followed by electrophilic quench or transition-metal-catalyzed C-H activation. nih.govharvard.edu Studies on the structural modification of related substituted isoquinolines provide a blueprint for potential derivatization pathways. acs.orgresearchgate.netnih.gov

Amino Group Functionalization

The primary amino group at the C-6 position is a key handle for derivatization, readily undergoing reactions typical of aromatic amines, such as acylation and sulfonylation. These transformations are fundamental for introducing a variety of functional groups and building blocks, enabling the synthesis of libraries of compounds for screening and development.

Acylation: The amino group of this compound can be converted into an amide via N-acylation. This is one of the most common transformations for primary amines. mdpi.com Greener approaches using benzotriazole (B28993) chemistry in water allow for the efficient acylation of various amines at room temperature or under microwave irradiation, yielding arylamides with short reaction times and high yields. mdpi.com Another modern method involves the use of potassium acyltrifluoroborates with a simple chlorinating agent as a promoter. This reaction proceeds rapidly in water, even at an acidic pH, and demonstrates high chemoselectivity, tolerating other functional groups like alcohols and carboxylic acids. nih.gov Such methods are applicable for late-stage functionalization in complex syntheses. nih.gov

Table 1: General Conditions for N-Acylation of Primary Amines

Method Reagents Solvent Temperature Key Advantages Citation
Benzotriazole Chemistry Activating Agent (e.g., SOCl₂), Benzotriazole, Amine Water Room Temp / Microwave Environmentally friendly, high yields, simple workup mdpi.com

Sulfonylation: The synthesis of sulfonamides from primary amines is another crucial transformation. The amino group of this compound can react with sulfonyl chlorides to form the corresponding sulfonamide linkage. Efficient sulfonylation can be challenging, but modern methods have improved yields and conditions. Catalyst-free electrochemical sulfonylation using sulfonyl hydrazides in an aqueous medium provides an efficient route to a wide variety of sulfonamides under mild, oxidant-free conditions. rsc.org For reactions on solid support, which are common in combinatorial chemistry, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be a highly effective catalyst for the sulfonylation of primary amines with reagents like o-nitrobenzenesulfonyl chloride (o-NBS-Cl), significantly improving conversion rates compared to traditional bases like collidine. nih.gov

Table 2: Modern Methods for N-Sulfonylation of Primary Amines

Method Reagents Conditions Key Advantages Citation
Electrochemical Sulfonylation Sulfonyl Hydrazide, n-Bu₄NBr Aqueous medium, catalyst-free, undivided cell Exogenous-oxidant-free, mild conditions, scalable rsc.org

Substitutions on the Isoquinoline Ring System

The isoquinoline nucleus of this compound is susceptible to substitution reactions, primarily electrophilic aromatic substitution. The regiochemical outcome of these reactions is directed by the combined electronic effects of the existing substituents: the strongly activating, ortho-, para-directing amino group at C-6 and the deactivating, ortho-, para-directing fluorine atom at C-5.

In isoquinoline itself, electrophilic substitution such as sulfonation occurs at the C-5 position. thieme-connect.de However, for this compound, the directing effects of the substituents are crucial. The C-6 amino group strongly activates the ortho positions (C-5 and C-7) and the para position (no open para position). The C-5 fluorine atom deactivates the ring but directs ortho (C-4, C-6) and para (C-8). The powerful activating effect of the amino group likely dominates, suggesting that electrophilic substitution would preferentially occur at the C-7 position, which is ortho to the amine and meta to the fluorine.

Halogenation is a common electrophilic substitution reaction. In a related compound, 5-fluoro-3-N,N-bis(p-methoxybenzyl)amino-7-(trimethylsilyl)isoquinoline, treatment with iodine monochloride resulted in chlorination at the C-4 position. harvard.edu This highlights that positions on the pyridine (B92270) ring can also be functionalized, though the specific conditions and substrate dictate the outcome.

Nucleophilic aromatic substitution (SNAr) reactions are also a possibility, typically involving the displacement of a halide. While halogens at the C-1 position of isoquinolines are known to be readily displaced, the fluorine at C-5 in the title compound is on the benzene (B151609) ring and generally less reactive unless activated by strongly electron-withdrawing groups. thieme-connect.de

Table 3: Potential Regioselectivity of Electrophilic Substitution

Position Influence of C-6 Amino Group Influence of C-5 Fluoro Group Combined Effect
C-7 Activating (ortho) Deactivating (meta) Most Likely Site
C-8 Deactivating (meta) Deactivating (para) Unlikely

Formation of Complex Polycyclic and Macrocyclic Derivatives

The structural framework of this compound makes it a valuable precursor for synthesizing complex polycyclic and macrocyclic architectures, which are prominent in drug discovery.

Polycyclic Derivatives: Fused heterocyclic systems can be constructed by forming new rings onto the isoquinoline scaffold. General strategies often involve the functionalization of the starting heterocycle with groups that can participate in intramolecular cyclization reactions. For example, fused pyrrolo[2,1-a]isoquinoline (B1256269) systems can be prepared via N-acyliminium ion cyclization. researchgate.net Another approach involves the condensation of functionalized pyridines to form pyridopyridazine (B8481360) systems. mdpi.com Starting with this compound, one could envision a sequence where the amino group is first modified to introduce a side chain containing a reactive group. This appended group could then react with another position on the isoquinoline ring, such as C-7 (activated by the C-6 amine), to forge a new fused ring system.

Macrocyclic Derivatives: Macrocycles are of significant interest in medicinal chemistry, and isoquinoline amines are known building blocks for their synthesis. mdpi.comnih.gov A common strategy involves a two-step process: first, the amine is functionalized with a long chain containing a reactive terminus, and second, an intramolecular reaction closes the ring. A patent for macrocyclic factor VIIa inhibitors describes the use of a related building block, 1-amino-4-fluoro-isoquinolin-6-ylamine, which is coupled with other components to form a linear precursor that subsequently undergoes macrocyclization. google.com This demonstrates the utility of the fluoroisoquinoline amine scaffold in such syntheses. The amino group of this compound could be acylated with a long-chain carboxylic acid that has a terminal alkyne or azide, setting the stage for a ring-closing reaction like an azide-alkyne cycloaddition to form the macrocycle. mdpi.com

Table 4: General Strategies for Complex Derivative Formation

Derivative Type General Strategy Application to this compound Citations
Polycyclic Annulation via intramolecular cyclization Functionalize C-6 amino group, then cyclize onto an activated position of the ring (e.g., C-7). researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of 5 Fluoroisoquinolin 6 Amine and Its Analogues

Impact of Fluorine Position on Biological and Chemical Reactivity

The position of the fluorine atom on the isoquinoline (B145761) ring is a critical determinant of the molecule's electronic properties, reactivity, and ultimately, its biological function. Fluorine is the most electronegative element, and its strong negative inductive effect can stabilize intermediates in chemical reactions and enhance binding affinity to biological targets. stackexchange.com

In the context of chemical reactivity, particularly nucleophilic aromatic substitution (SNAr), the position of fluorine dramatically alters the molecule's behavior. The rate-determining step in SNAr is the initial attack by a nucleophile, which is accelerated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). stackexchange.commasterorganicchemistry.com Consequently, fluorine's ability to activate the ring for SNAr is highly position-dependent. For instance, a fluorine atom at the C1 position renders the ring highly susceptible to SNAr. In contrast, fluorine at other positions modulates reactivity differently; for example, a C4-fluoro substituent reduces the electrophilicity at the C1 position.

This differential reactivity directly translates to biological activity. The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to target enzymes or receptors, and increase lipophilicity, which affects cell permeability. SAR studies have demonstrated that the position of fluorine substitution plays a critical role in modulating activity, with ortho and para substitutions often yielding better results than meta positions.

Table 1: Influence of Fluorine Position on Isoquinoline Properties

CompoundFluorine PositionKey Properties/Reactivity
1-FluoroisoquinolineC1High SNAr reactivity at C1 due to the electron-withdrawing fluorine; enhances reactivity in aryne coupling.
4-Fluoroisoquinoline (B1268607)C4Reduced electrophilicity at C1, limiting SNAr utility but useful in metal-catalyzed cross-couplings. Enhances binding affinity in certain kinase inhibitors due to electronic effects.
5-FluoroisoquinolineC5Steric hindrance near the nitrogen atom can reduce the rate of nucleophilic attack.
6-Fluoroisoquinoline (B87247)C6Enhances the stability of intermediates in palladium-catalyzed reactions.
7-Fluoro-1-isoquinolinamineC7 (with C1-NH₂)The amino group at C1 allows for hydrogen bonding, while the fluorine at C7 modulates electronic effects for medicinal applications.

Influence of Amino Substitutions on Molecular Recognition

The amino group is a key functional group in biologically relevant molecules, often becoming protonated under physiological conditions to form an ammonium (B1175870) ion. nih.gov The nature and substitution pattern of the amino group on the isoquinoline scaffold significantly influence molecular recognition processes, which are fundamental to a drug's mechanism of action. scispace.com

The primary amino group of 5-Fluoroisoquinolin-6-amine can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding sites of target proteins like enzymes and receptors. researchgate.net Modification of this group—for instance, through alkylation to form secondary or tertiary amines—alters its hydrogen bonding capability, steric profile, and basicity, leading to changes in binding affinity and selectivity.

SAR studies on related heterocyclic systems, such as quinazolines, have shown that the elimination of amino substituents can drastically reduce or abolish activity, highlighting their importance for receptor interaction. scispace.com In some isoquinolinequinone derivatives, the introduction of substituted amino groups at the 8-position was found to increase biological activity compared to the unsubstituted precursor. ucl.ac.be For certain isoquinoline-based anticancer agents, molecular docking studies have suggested that the amino group is vital for binding to the active site of enzymes like Topoisomerase I and II through hydrogen bonds. researchgate.net Therefore, the amino group is not merely a passive substituent but an active participant in the molecular interactions that drive biological effects.

Stereochemical Considerations in Derivative Design

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a paramount consideration in drug design, as biological systems are inherently chiral. The introduction of substituents to the this compound scaffold can create stereocenters, resulting in stereoisomers (enantiomers and diastereomers) that may exhibit vastly different pharmacological activities. researchgate.net

The development of stereoselective synthesis methods is therefore critical to obtain enantiomerically pure compounds for evaluation. researchgate.net This allows researchers to isolate the specific stereoisomer responsible for the desired therapeutic effect while minimizing potential off-target effects from other, less active or potentially harmful, isomers. For instance, studies on methylidene-bridged quinazoline-isoquinoline alkaloids show that the molecule adopts a specific E-configuration, as the alternative Z-isomer would lead to unfavorable intramolecular steric clashes. iucr.org This highlights how stereochemical control is essential for creating derivatives with a well-defined and predictable three-dimensional structure necessary for effective molecular recognition.

Conformational Analysis and its Correlation with Bioactivity

Flexible molecules like derivatives of this compound can exist as an ensemble of different spatial arrangements, or conformations. researchgate.net The specific conformation that a molecule adopts when it binds to its biological target is known as the bioactive conformation. leidenuniv.nl Understanding the conformational preferences of a molecule is therefore essential for correlating its structure with its bioactivity.

Conformational analysis is performed using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical methods like Density Functional Theory (DFT) calculations. researchgate.netvulcanchem.comauremn.org.br NMR parameters such as scalar coupling constants (e.g., ³J(H,H) and ³J(F,H)) and heteronuclear Overhauser effects (NOEs) provide valuable information about the geometry and relative orientation of atoms in solution. nih.govrsc.org These experimental data can be compared with the energies and geometries of conformers predicted by computational models to determine the most stable or preferred conformations. researchgate.net

Studies on fluorinated and amino-containing heterocyclic systems have shown that substituents can profoundly influence conformational equilibria. The fluorine atom, for example, can participate in stabilizing intramolecular interactions, such as hydrogen bonds, which can lock the molecule into a specific conformation. vulcanchem.com A detailed conformational analysis of potent delta opioid antagonists containing a tetrahydroisoquinoline (Tic) unit revealed the presence of two similar conformers (cis and trans), both of which resembled the shape of a known bioactive molecule, providing insight into the structural basis for their high selectivity and activity. nih.gov This demonstrates that a successful drug candidate must be able to readily adopt its bioactive conformation to effectively interact with its target.

Exploration of Substituent Effects on Isoquinoline Ring Systems

Beyond the specific fluorine and amino groups in this compound, the broader exploration of various substituents on the isoquinoline ring system is a cornerstone of SAR studies. The nature of these substituents—whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG)—plays a vital role in modulating the biological potential of the resulting compounds. researchgate.net

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl (-R) groups, increase the electron density of the aromatic ring system, which can affect its reactivity and binding interactions. nih.govreddit.com Conversely, electron-withdrawing groups, like nitro (-NO₂) or halogen atoms, decrease the ring's electron density. nih.govreddit.com These electronic effects influence the molecule's ability to participate in key interactions such as hydrogen bonding and π-π stacking, which are often critical for binding to a biological target. researchgate.net

For example, in a study of benzamide-isoquinoline derivatives targeting sigma receptors, it was found that an electron-donating methoxy group increased affinity for the σ2 receptor, while an electron-withdrawing nitro group decreased it. nih.gov In another series of pyrimidoisoquinolinequinones, the insertion of a methyl group (an EDG) at the 6-position led to an increase in cytotoxic and antitumor activity. ucl.ac.be These findings underscore that the biological activity of isoquinoline derivatives can be finely tuned by the strategic placement of substituents with specific electronic properties.

Table 2: Effect of Substituents on the In Vitro Antitumor Activity of Pyrimido[4,5-c]isoquinolinequinone Derivatives

CompoundSubstituent at C-6Substituent at C-8IC₅₀ (µM) on Gastric Adenocarcinoma Cells
Precursor 2-H->100
Compound 16-CH₃-NH-Ph1.22
Compound 19-CH₃-NH-(p-MeO-Ph)1.22
Compound 20-CH₃-NH-(p-Cl-Ph)1.22
Data sourced from a study on aminopyrimidoisoquinolinequinones, demonstrating that the addition of a methyl group at the C-6 position and an amino-phenyl group at C-8 significantly increases antitumor activity compared to the unsubstituted precursor. ucl.ac.be

Mechanistic Investigations of Reactions Involving 5 Fluoroisoquinolin 6 Amine

Mechanisms of Carbon-Hydrogen Bond Activation

Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. mt.com For isoquinoline (B145761) derivatives, transition metal-catalyzed C-H activation often targets the C8 position due to the directing effect of the nitrogen atom. However, the specific mechanisms for 5-Fluoroisoquinolin-6-amine are influenced by its unique substitution pattern.

The general mechanism for C-H activation, particularly with rhodium catalysts, typically involves the coordination of the heterocyclic nitrogen to the metal center. scielo.br This is followed by a cyclometalation step where the C-H bond is cleaved, forming a metallacyclic intermediate. scielo.br This key step is often the turnover-limiting step in the catalytic cycle. rsc.org Subsequent reaction with a coupling partner, such as an alkene or alkyne, followed by reductive elimination, yields the functionalized product and regenerates the active catalyst. mdpi.com

In the context of isoquinolines, computational studies on related systems, such as isoquinolinones, have elucidated the C-H activation/annulation cascade. For instance, Rh(III)-catalyzed reactions proceed via an initial C-H bond cleavage to form a five-membered rhodacycle intermediate. rsc.orgmdpi.com The reaction then proceeds through migratory insertion of a coupling partner (e.g., an alkyne) into the Rh-C bond, leading to a strained eight-membered ring intermediate that can isomerize to a more stable six-membered ring before reductive elimination occurs. mdpi.com The fluorine and amine substituents on the 5- and 6-positions of the isoquinoline ring significantly influence the electronic properties of the substrate, which can affect the rate and regioselectivity of the C-H activation step.

Reaction Pathways in Transition Metal Catalysis

The this compound scaffold is amenable to a variety of transition metal-catalyzed reactions, which provide pathways for further molecular elaboration. These reactions often proceed through well-defined catalytic cycles involving the metal center in different oxidation states. nih.govresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. While specific studies on this compound are limited, the general mechanism for related halo-amino-heterocycles involves an oxidative addition of the C-X (where X is a halide) bond to a Pd(0) species to form a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (in Suzuki or Stille coupling) or coordination and insertion of an alkene/alkyne (in Heck or Sonogashira coupling). The cycle concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The amine group in this compound can also act as a directing group or a ligand for the metal, influencing the reaction's outcome.

Copper-Catalyzed Reactions: Copper catalysts are often employed for C-N and C-O bond formation. For example, the amination of aryl halides can be catalyzed by copper. In electrochemically driven, nickel-catalyzed amination, the mechanism involves the generation of an aryl-Ni(III) intermediate which then incorporates the amine. nih.gov A similar principle can apply to copper catalysis, where the amine of one molecule could potentially react with the activated isoquinoline ring of another, although this would lead to polymerization. More commonly, the amine group would first be protected before undertaking such transformations.

Rhodium-Catalyzed Reactions: As discussed in the C-H activation section, Rh(III) catalysts are effective for the functionalization of isoquinolines. The catalytic cycle typically involves a sequence of C-H activation, migratory insertion, and reductive elimination. mdpi.com These catalysts have been shown to tolerate a wide range of functional groups, making them suitable for complex molecules like this compound. mdpi.comresearchgate.net

Iron-Catalyzed Reactions: Iron, being an earth-abundant and less toxic metal, is an attractive catalyst. Iron catalysts, often in various oxidation states, can facilitate reactions like reductions and cross-coupling. beilstein-journals.org For instance, iron complexes have been used to catalyze the reduction of nitro groups to amines, proceeding through an iron hydride as a key catalytic intermediate. nih.gov

The table below summarizes the key steps in common transition metal catalytic cycles relevant to isoquinoline chemistry.

Catalyst TypeKey Mechanistic StepsTypical Application
Palladium Oxidative Addition (Pd(0) → Pd(II)), Transmetalation/Migratory Insertion, Reductive Elimination (Pd(II) → Pd(0))Cross-Coupling (Suzuki, Heck)
Copper Oxidative Coupling, Reductive EliminationC-N/C-O Bond Formation (Ullmann)
Rhodium C-H Activation (forming a Rhodacycle), Migratory Insertion, Reductive EliminationC-H Functionalization
Nickel Electrochemical Redox Cycles (e.g., Ni(II) → Ni(I) → Ni(III) → Ni(II)), Oxidative Addition, Reductive EliminationCross-Coupling, Amination

Understanding Nucleophilic Substitution Mechanisms in Isoquinoline Chemistry

The fluorine atom in this compound is susceptible to nucleophilic substitution, primarily through the Nucleophilic Aromatic Substitution (SNAr) mechanism. rsc.org This reaction is fundamental to the further functionalization of the molecule.

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine (the leaving group). rammohancollege.ac.in This attack is possible because the aromatic ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rammohancollege.ac.in

Loss of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the fluoride (B91410) ion. rammohancollege.ac.in

The rate of SNAr reactions is dependent on several factors:

The Leaving Group: The ability of the group to depart as a stable ion is crucial. Halides are good leaving groups.

The Nucleophile: Stronger nucleophiles generally lead to faster reactions. studymind.co.uk

Research on 1-fluoroalkyl-3-fluoroisoquinolines has shown that the fluorine atom at the 3-position is readily substituted by various oxygen, sulfur, and nitrogen nucleophiles in polar solvents, demonstrating the viability of the SNAr pathway on the fluoroisoquinoline core. rsc.org

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a specific bond is broken in the rate-determining step of a reaction. libretexts.org This is achieved by replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the change in the reaction rate. libretexts.org If the bond to the isotope is cleaved in the rate-limiting step, a significant change in rate (a primary KIE) is typically observed. libretexts.org

In the context of reactions involving isoquinolines, KIE studies have been instrumental in elucidating C-H activation mechanisms. For example, in the Rh(III)-catalyzed C(sp²)-H α-fluoroalkenylation of N-methoxybenzamides and isoquinolinone derivatives, KIE experiments were conducted. rsc.org

Experimental Setup: Parallel reactions were run with the normal substrate (containing a C-H bond at the position of interest) and a deuterated substrate (containing a C-D bond). The ratio of the reaction rates (kH/kD) gives the KIE value.

Findings: In one study on the C-H activation of an isoquinolinone derivative, the KIE was found to be non-existent (kH/kD ≈ 1.0), which indicated that the C-H bond cleavage was not the rate-determining step. rsc.org In another related system, a KIE value of 3.3 was observed, suggesting that C-H bond cleavage was indeed involved in the rate-determining step. rsc.org

Interpretation: A large primary KIE (typically > 2) provides strong evidence that the C-H bond is broken during the slowest step of the reaction. libretexts.orgd-nb.info A KIE value near 1 suggests that C-H bond breaking occurs either before or after the rate-determining step, or that the transition state is very early or very late. epfl.ch These studies highlight how KIE can distinguish between different mechanistic possibilities, such as whether C-H activation or migratory insertion is the turnover-limiting step in a catalytic cycle. rsc.org

The table below shows representative KIE values and their general mechanistic implications.

KIE Value (kH/kD)Implication for the C-H Bond
~ 1.0 C-H bond is not broken in the rate-determining step.
2 - 8 Primary KIE: C-H bond is broken in the rate-determining step.
> 8 Large Primary KIE: Often involves quantum tunneling.
0.8 - 1.2 Secondary KIE: Isotope is not at the bond-breaking site but influences the transition state (e.g., via rehybridization).

Computational and Theoretical Chemistry Applied to 5 Fluoroisoquinolin 6 Amine

Quantum Mechanical Calculations for Reaction Energetics

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule and the energy changes that occur during chemical reactions. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These calculations are crucial for understanding the geometry, stability, and reactivity of 5-Fluoroisoquinolin-6-amine.

DFT studies on related fluorinated and aminated heterocyclic compounds, such as quinoline (B57606) derivatives, have been used to determine various properties. rsc.org For this compound, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. For a related compound, 7-Chloro-8-fluoroisoquinolin-3-amine, DFT studies have shown that the HOMO is localized on the amino group, indicating its nucleophilic character, while the LUMO distribution points to electrophilic sites on the molecule. smolecule.com A similar approach for this compound would help in predicting its reactive sites.

Determine thermochemical properties: Calculating properties like enthalpy of formation, entropy, and Gibbs free energy.

The choice of the functional and basis set is critical in DFT calculations to ensure accuracy. For fluorinated organic compounds, it is common to use functionals like B3LYP and basis sets that include polarization and diffuse functions (e.g., 6-311+G(d,p)) to accurately describe the electronic effects of the electronegative fluorine atom.

A study on 4-fluoro-5-sulfonylisoquinoline derivatives utilized DFT calculations to predict the lowest energy structures, which showed good agreement with experimental data. researchgate.net This highlights the reliability of DFT in predicting the conformational preferences of substituted isoquinolines.

Table 1: Predicted Physicochemical Properties of Isoquinoline (B145761) Derivatives from Computational Methods

PropertyValue for 7-Fluoroisoquinolin-6-amineValue for 5-Fluoroquinolin-6-amineMethod
TPSA38.91 Ų-Computational
LogP1.95611.6Computational
Hydrogen Bond Acceptors2-Computational
Hydrogen Bond Donors11Computational
Molecular Weight162.16 g/mol 162.16 g/mol Computed

Data for 7-Fluoroisoquinolin-6-amine from chemscene.com and for 5-Fluoroquinolin-6-amine from nih.gov.

Understanding the mechanism of a chemical reaction requires the characterization of the transition state (TS), which is the highest energy point along the reaction pathway. beilstein-journals.org Computational methods, particularly DFT, are invaluable for locating and analyzing transition states, which are often difficult to study experimentally. rsc.org

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational chemists can model the entire reaction coordinate. This involves:

Locating the transition state structure: This is typically done by searching for a first-order saddle point on the potential energy surface.

Frequency calculations: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations: These calculations trace the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

The analysis of the transition state structure provides insights into the bonding changes occurring during the reaction. For instance, in a study of an enantioselective Michael addition, DFT calculations were used to explore the mechanism and the structure of the transition state, which was crucial in understanding the stereochemical outcome of the reaction. rsc.org Similarly, for reactions involving this compound, transition state analysis could elucidate the role of the fluorine and amine substituents in influencing the reaction barrier and mechanism.

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide detailed electronic information, they are computationally expensive for large systems or long timescales. Molecular modeling and, in particular, molecular dynamics (MD) simulations, offer a way to study the dynamic behavior of molecules and their interactions with their environment. nih.govresearchgate.net

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time. researchgate.net For this compound, MD simulations could be used to study:

Conformational dynamics: How the molecule flexes and changes its shape over time in different solvents.

Interactions with biomolecules: If this compound is being studied as a potential drug candidate, MD simulations can provide insights into how it binds to a target protein. nih.gov These simulations can reveal the key amino acid residues involved in the interaction and the stability of the protein-ligand complex. nih.gov

Solvation effects: How solvent molecules arrange around the solute and how this affects its properties and reactivity.

The accuracy of MD simulations depends heavily on the quality of the force field used, which is a set of parameters that describes the potential energy of the system. For novel molecules like this compound, these parameters may need to be specifically developed or validated.

In a study of 3-arylisoquinolin-1-ones as inhibitors, molecular modeling was used to understand the structure-activity relationships for binding to the target enzyme. nih.gov Similarly, MD simulations of this compound in complex with a target protein could provide a detailed picture of the binding mode and the dynamics of the interaction. nih.gov

Prediction of Molecular Interactions and Reactivity

Computational methods can predict how this compound will interact with other molecules and where it is most likely to react.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the isoquinoline ring and the fluorine atom, and a positive potential near the amine protons.

Fukui Functions: These are reactivity indices derived from DFT that can predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com If this compound is investigated for its biological activity, docking studies would be a first step to predict its binding mode to a target protein.

A study on histamine (B1213489) receptor ligands used molecular docking and MD simulations to understand the crucial interactions between the ligands and the receptor. mdpi.com This approach could be applied to this compound to predict its interactions with potential biological targets.

In Silico Screening and Library Design for Derivatives

In silico (computer-based) screening is a powerful method used in drug discovery to search large databases of virtual compounds for those that are most likely to bind to a drug target. nih.gov If this compound is identified as a hit compound, computational methods can be used to design a library of its derivatives with improved properties.

The general workflow for in silico screening and library design would involve:

Defining a virtual library: A large set of virtual derivatives of this compound would be created by computationally adding different substituents at various positions on the isoquinoline ring.

Virtual screening: This library would then be screened against a target protein using molecular docking. The compounds would be ranked based on their predicted binding affinity.

ADMET prediction: The top-ranked compounds would be further analyzed computationally to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to filter out compounds that are likely to have poor pharmacokinetic profiles.

Selection for synthesis: A smaller, more manageable set of promising derivatives would be selected for chemical synthesis and experimental testing.

This approach has been successfully used to identify and optimize lead compounds for various diseases. medipol.edu.trnih.gov For example, a study on the derivatives of 5,6,7,8-tetrahydroquinazolines used molecular docking to screen for their biological activity. nih.gov A similar strategy could be employed to explore the potential of this compound derivatives for various applications.

Biological Relevance and Preclinical Research of 5 Fluoroisoquinolin 6 Amine Derivatives

Investigation of Molecular Targets and Pathways

Preclinical studies have revealed that derivatives of 5-Fluoroisoquinolin-6-amine can exert their effects through the inhibition of specific enzymes and the modulation of receptor activity. These interactions are crucial for their potential therapeutic applications in various diseases.

The ability of this compound derivatives to inhibit the activity of specific enzymes is a key area of research. These enzymes are often critical components of signaling pathways that are dysregulated in disease states.

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a significant target for the treatment of B-cell malignancies and autoimmune diseases. nih.gov Several BTK inhibitors have been developed, and research into new scaffolds, including those based on this compound, is ongoing. nih.govmdpi.comnih.govmdpi.com The development of both irreversible and reversible BTK inhibitors is an active area of investigation, with the aim of improving efficacy and reducing off-target effects. mdpi.com

Table 1: Preclinical Activity of Selected BTK Inhibitors

Compound Target Activity Cell Lines Finding
Compound 1 BTK IC50 = 0.82 nM Ramos and Raji Suppresses B-cell leukemia proliferation and blocks apoptosis. mdpi.com
CGI-1746 BTK IC50 = 1.9 nM Not specified Inhibits both auto- and trans-phosphorylation of BTK. mdpi.com

Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system, which is involved in inflammation and blood pressure regulation. mdpi.com Dysregulation of this system is implicated in hereditary angioedema (HAE), a life-threatening genetic disorder. nih.gov Therefore, inhibitors of plasma kallikrein are being investigated as potential therapies for HAE. nih.govastriatx.comnih.gov Lanadelumab, a monoclonal antibody inhibitor of plasma kallikrein, has been shown to reduce the levels of cleaved high-molecular-weight kininogen (cHMWK), a biomarker of system activation, in HAE patients. frontiersin.org

Table 2: Investigational Plasma Kallikrein Inhibitors

Compound/Therapy Mechanism Indication Key Finding
BCX7353 Oral small-molecule inhibitor Hereditary Angioedema Significantly lower rate of angioedema attacks compared to placebo. nih.gov
Lanadelumab Monoclonal antibody inhibitor Hereditary Angioedema Reduces plasma levels of cleaved high-molecular-weight kininogen. frontiersin.org
STAR-0215 Monoclonal antibody inhibitor Hereditary Angioedema Demonstrates potent and specific binding to human plasma kallikrein. astriatx.com

Factor VIIa is a serine protease that initiates the extrinsic pathway of blood coagulation. researchgate.nethaematologica.org While essential for hemostasis, its overactivity can contribute to thrombotic diseases. researchgate.net Therefore, the development of Factor VIIa inhibitors is a therapeutic strategy for the prevention and treatment of thrombosis. researchgate.nettci-thaijo.org Research has focused on both direct inhibitors and allosteric modulators of Factor VIIa activity. nih.gov

Protein Arginine Methyltransferase 3 (PRMT3) is an enzyme that catalyzes the methylation of arginine residues on proteins, a post-translational modification that can affect various cellular processes. nih.govnih.gov PRMT3 has been implicated in ribosome biogenesis and may play a role in certain diseases. nih.gov The discovery of allosteric inhibitors of PRMT3 has provided valuable tools to study its biological functions. nih.govx-mol.com Derivatives of this compound have been explored as part of the development of potent and selective PRMT3 inhibitors. nih.govresearchgate.net

Table 3: Allosteric Inhibitors of PRMT3

Compound Activity Mechanism Significance
Compound 1 (1-(benzo[d] nih.govnih.govjnjmedicalconnect.comthiadiazol-6-yl)-3-(2-cyclohexenylethyl)urea) IC50 = 2.5 μM Allosteric inhibition Demonstrates an allosteric mechanism for inhibiting protein arginine methyltransferases. nih.gov
SGC707 IC50 = 31 nM, KD = 53 nM Allosteric inhibition A potent and selective chemical probe for studying PRMT3 biology. x-mol.com

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to bind to and modulate the activity of various receptors. This can lead to a range of pharmacological effects by influencing cellular signaling pathways. For instance, isoquinoline (B145761) derivatives have been shown to interact with G-protein coupled receptors, such as serotonin (B10506) receptors. researchgate.net One such derivative, ASP5736, has demonstrated high affinity for the human 5-HT5A receptor. researchgate.net

Interactions with Aggregated Protein Biomarkers (e.g., Tau)

Derivatives of this compound have been identified as potent and selective binders to aggregated tau protein, a key pathological hallmark of Alzheimer's disease and other tauopathies. The accumulation and spread of aggregated tau are strongly correlated with neurodegeneration and cognitive decline, making it a critical target for diagnostic imaging agents.

A notable derivative in this class is N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (also known as JNJ-64326067). Through structure-activity relationship (SAR) studies, this compound was developed from an initial isoquinoline hit. Researchers explored various fluorination positions to optimize its properties as a positron emission tomography (PET) tracer. nih.gov The resulting compound, JNJ-64326067, demonstrates high potency and selectivity for binding to aggregated tau. nih.gov Its favorable pharmacokinetic profile and lack of significant off-target binding make it a promising candidate for clinical development. nih.gov The investigation into such derivatives often involves assessing their binding affinity and selectivity against other proteins commonly found in neurodegenerative disease, such as β-amyloid, to ensure target specificity. nih.govnih.gov

The development process for such selective binders typically involves:

Initial Hit Identification: Screening compound libraries to find molecules that bind to the target protein.

Structure-Activity Relationship (SAR) Exploration: Systematically modifying the chemical structure of the hit compound to improve its binding affinity, selectivity, and pharmacokinetic properties.

Radiolabeling: Incorporating a positron-emitting isotope, such as Fluorine-18, into the most promising candidate molecule to enable PET imaging.

Mechanisms of Biological Action (e.g., Caspase Activation)

While the primary research focus on this compound derivatives has been on their utility as imaging agents, understanding their potential therapeutic mechanisms is also crucial. One such fundamental mechanism in cellular biology relevant to neurodegeneration is apoptosis, or programmed cell death, which is mediated by a family of proteases called caspases. nih.gov

Caspase activation occurs through two main pathways:

The Extrinsic Pathway: Initiated by external signals, such as the binding of ligands to cell surface death receptors. mdpi.com This leads to the recruitment of adaptor proteins and the activation of initiator caspases like caspase-8 and caspase-10. nih.gov

The Intrinsic Pathway: Triggered by internal cellular stress, such as DNA damage or growth factor withdrawal. This pathway involves the mitochondria, which release cytochrome c. In the cytoplasm, cytochrome c forms a complex called the apoptosome, which recruits and activates initiator caspase-9. nih.govnih.gov

Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7. mdpi.com These caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. While the role of isoquinoline derivatives in modulating caspase activity has been explored for some compounds in the context of cancer, specific studies detailing the direct interaction of this compound derivatives with caspase pathways in neurodegenerative models are not yet extensively documented. Further research is needed to determine if these compounds exert any neuroprotective or other biological effects through the modulation of caspase-mediated apoptosis.

Cell-Based Assays for Biological Activity

Cell-based assays are indispensable tools in the early stages of drug discovery to evaluate the biological activity, cytotoxicity, and mechanisms of action of new chemical entities like this compound derivatives. bioanalysis-zone.comnih.gov These assays provide a more biologically relevant environment than simple biochemical assays and can offer predictive insights into a compound's potential effects in vivo. jmb.or.kr

For derivatives of this compound, a variety of cell-based assays would be employed to characterize their biological profile. For instance, to assess potential anti-cancer properties, researchers use antiproliferative assays.

Assay TypePurposeExample Cell LinesMeasurement
Antiproliferative Assay (e.g., CCK8) To measure the ability of a compound to inhibit cell growth.NCI-H929, U2932 (Multiple Myeloma)IC₅₀ value (concentration at which 50% of cell growth is inhibited). nih.gov
Reporter Gene Assay To identify modulators of specific signal pathways.Genetically modified host cellsExpression of a reporter gene (e.g., luciferase, GFP) linked to a specific promoter. jmb.or.kr
Cytotoxicity Assay To determine the concentration at which a compound becomes toxic to cells.Various cell lines (e.g., HeLa, BV-2 microglia)Percentage of viable cells relative to a control. nih.govnih.gov
Target Engagement Assay To confirm that the compound interacts with its intended target in a cellular context.Cells overexpressing the target protein (e.g., Tau)Measurement of binding affinity or inhibition of target activity.

These assays allow for the high-throughput screening of numerous derivatives, helping to identify lead candidates with the desired biological activity and an acceptable therapeutic window. nih.gov

Preclinical Efficacy Studies in Relevant Biological Models (Non-Human)

Following characterization in cell-based assays, promising derivatives advance to preclinical studies in non-human biological models to evaluate their efficacy and behavior in a whole organism.

Anti-inflammatory Potential in Rodent Models

Neuroinflammation is a key component of many neurodegenerative diseases. nih.gov Therefore, evaluating the anti-inflammatory potential of this compound derivatives is a critical step. Standard preclinical rodent models are used to induce and measure inflammation.

One common approach is the lipopolysaccharide (LPS)-induced inflammation model in mice or rats. LPS, a component of bacterial cell walls, is administered to stimulate a strong inflammatory response in the brain or periphery. nih.gov Another widely used model for peripheral inflammation is the carrageenan-induced paw edema test in rats, where an inflammatory agent is injected into the paw. mdpi.com

Rodent ModelMethod of InductionKey Endpoints MeasuredFindings with Other Derivatives
LPS-Induced Neuroinflammation (Mouse) Intraperitoneal injection of Lipopolysaccharide (LPS). nih.gov- Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain tissue.- Activation of microglia and astrocytes.- Cognitive function (e.g., using behavioral tests). nih.govPhloroglucinol derivatives were shown to reduce pro-inflammatory cytokine expression and alleviate cognitive impairment. nih.gov
Carrageenan-Induced Paw Edema (Rat) Injection of carrageenan into the plantar surface of the hind paw. mdpi.com- Paw volume/thickness (edema).- Infiltration of inflammatory cells.Hydrazone derivatives demonstrated dose-dependent reduction in paw edema. mdpi.com
Freund's Complete Adjuvant (FCA)-Induced Arthritis (Rat) Subcutaneous injection of FCA. frontiersin.org- Arthritic score.- Paw edema.- Histopathological changes in joints.- Levels of inflammatory markers (e.g., TNF-α, IL-6, MMPs). frontiersin.orgLawsone was found to reduce paw edema and downregulate inflammatory markers. frontiersin.org

These models allow researchers to determine if a compound can effectively suppress inflammatory responses in vivo, providing crucial data to support its potential therapeutic development for neuroinflammatory conditions.

Biomarker Imaging Applications (e.g., Positron Emission Tomography Tracers)

A primary and highly successful application of this compound derivatives is in the development of PET tracers for imaging neurodegenerative biomarkers. nih.gov PET is a non-invasive molecular imaging technique that uses radiolabeled molecules to visualize and quantify biological processes in living subjects. thno.orgamericanpharmaceuticalreview.com

The derivative [18F]JNJ-64326067 was specifically designed as a PET tracer for imaging aggregated tau protein. nih.gov Preclinical studies in rats and monkeys have confirmed its efficacy. These studies typically involve administering the radiotracer and then performing PET scans to observe its distribution and binding in the brain. nih.gov

Key findings from preclinical PET studies with [18F]JNJ-64326067 include:

High Brain Uptake: The tracer effectively crosses the blood-brain barrier.

Selective Binding: It shows high affinity for aggregated tau with minimal binding to other off-target sites. nih.gov

Clearance: The tracer is cleared from the brain at a suitable rate, allowing for a good signal-to-noise ratio for imaging.

The development of such specific PET tracers is vital for diagnosing diseases like Alzheimer's, monitoring disease progression, and evaluating the effectiveness of new anti-tau therapies. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoroisoquinolin-6-amine, and how can retrosynthetic analysis improve pathway design?

  • Methodological Answer : Retrosynthetic analysis, guided by AI tools (e.g., Reaxys or Pistachio models), can identify feasible pathways by deconstructing the target molecule into simpler precursors. For example, fluorination at the 5-position may involve electrophilic substitution or late-stage fluorination using reagents like Selectfluor. One-step synthesis optimization should prioritize yield and purity, leveraging computational databases to predict reaction feasibility .

Q. How can researchers systematically review existing literature on this compound?

  • Methodological Answer : Use structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define research scope. Databases such as Scopus can be queried with terms like "this compound AND synthesis" or "biological activity," filtered by document type (articles/reviews) and timeframe (e.g., 2015–2025). Systematic reviews should include data extraction tables for synthesis methods, biological endpoints, and contradictions .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic methods:

  • NMR (¹H/¹³C, ¹⁹F) to verify fluorination position and aromatic proton environments.
  • HPLC-MS for purity assessment and molecular ion confirmation.
  • Elemental analysis to validate empirical formulas.
  • X-ray crystallography (if crystalline) for definitive structural elucidation. Cross-reference data with PubChem entries for analogous compounds (e.g., 4-Methylisoquinolin-6-amine) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scalable synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DOE) to evaluate variables:

  • Catalysts : Palladium vs. copper-mediated fluorination.
  • Solvents : Polar aprotic (DMF, DMSO) vs. non-polar (toluene).
  • Temperature : Room temperature vs. reflux conditions.
    Use ANOVA to identify significant factors affecting yield. Validate reproducibility through ≥3 independent trials .

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Replicate studies : Ensure identical assay conditions (cell lines, incubation time, controls).
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL).
  • Probe confounding factors : Check for impurities (HPLC traces) or solvent effects (DMSO toxicity).
  • Statistical rigor : Apply t-tests or Bayesian analysis to assess significance of discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the therapeutic potential of this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing/donating groups at positions 1, 3, or 7 to modulate bioavailability.
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or DNA topoisomerases.
  • Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability (e.g., microsomal assays) to prioritize lead compounds .

Q. What methodologies are recommended for evaluating the antimicrobial efficacy of this compound against multidrug-resistant pathogens?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) assays : Test against ESKAPE pathogens (e.g., S. aureus, E. coli) using broth microdilution per CLSI guidelines.
  • Time-kill kinetics : Monitor bactericidal activity over 24 hours.
  • Synergy studies : Combine with existing antibiotics (e.g., ciprofloxacin) via checkerboard assays to calculate Fractional Inhibitory Concentration Index (FICI) .

Data Presentation Guidelines

  • Tables : Include columns for compound ID, synthetic method, yield (%), purity (HPLC), and biological endpoints (e.g., IC₅₀).
  • Figures : Use Schematik diagrams for retrosynthetic pathways or dose-response curves for bioactivity data.
  • Statistical reporting : Provide mean ± SD, p-values, and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.